4-(3,4-Dimethylphenyl)-1,2,5-oxadiazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-6-3-4-8(5-7(6)2)9-10(11)13-14-12-9/h3-5H,1-2H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUUDZMTOBNFHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NON=C2N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylphenyl)-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4-dimethylphenylhydrazine with cyanogen bromide, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of solvents like ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylphenyl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the phenyl or oxadiazole rings.
Scientific Research Applications
4-(3,4-Dimethylphenyl)-1,2,5-oxadiazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of oxadiazoles with biological targets.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylphenyl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The dimethylphenyl group can enhance binding affinity and specificity, making the compound a valuable tool in biochemical studies.
Comparison with Similar Compounds
Key Observations
Substituent Effects on Bioactivity :
- Heterocyclic substituents (e.g., pyrrole in ) are associated with antiproliferative activity, likely due to interactions with cellular targets like kinases or DNA.
- Aromatic substituents (e.g., fluorophenyl in ) improve metabolic stability and lipophilicity, enhancing membrane permeability.
- Aliphatic amines (e.g., piperidyl in ) may modulate CNS activity through interactions with neurotransmitter receptors.
Synthetic Flexibility: The Paal–Knorr reaction enables selective pyrrole formation under mild conditions (AcOH, 40–45°C) . Aryl/heteroaryl substituents are typically introduced via nucleophilic substitution or Suzuki coupling, while aliphatic groups require alkylation or reductive amination .
Toxicity Considerations :
Antiproliferative and Kinase-Inhibitory Activity
Energetic Materials
- Trioxadiazole derivatives : Exhibit high nitrogen content (>70%) and detonation velocities (~9,000 m/s), making them candidates for HEDMs .
Biological Activity
4-(3,4-Dimethylphenyl)-1,2,5-oxadiazol-3-amine is a member of the oxadiazole family, known for its diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 22899-57-6
- Molecular Formula : C10H12N4O
The oxadiazole ring system contributes to the compound's unique chemical properties and biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets. The oxadiazole moiety can participate in hydrogen bonding and π-stacking interactions with biological macromolecules, influencing cellular pathways involved in proliferation and apoptosis.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance:
- A study reported that derivatives of 1,3,4-oxadiazoles exhibited significant cytotoxicity against various cancer cell lines including melanoma (MDA-MB-435), leukemia (K-562), and breast cancer (T-47D) cell lines. Specifically, compounds similar to this compound showed promising results with growth inhibition percentages ranging from 15% to 62% across different cell lines .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cell Line | Growth Inhibition (%) |
|---|---|---|
| 4s | MDA-MB-435 | 62.61 |
| 4u | K-562 | 18.22 |
| 4s | T-47D | 34.27 |
| 4u | HCT-15 | 39.77 |
Antimicrobial Activity
Oxadiazoles have also been explored for their antimicrobial properties. Research indicates that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with protein synthesis.
Anti-inflammatory and Analgesic Properties
The anti-inflammatory effects of oxadiazoles have been documented in various studies. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating conditions characterized by inflammation.
Case Studies
- Anticancer Activity : A study focused on the synthesis and evaluation of N-Aryl substituted oxadiazoles demonstrated that certain derivatives exhibited substantial anticancer activity against multiple cancer types. The most effective compound showed an IC50 value indicating potent growth inhibition .
- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial effects of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, showcasing their potential as new therapeutic agents in combating resistant strains .
Q & A
Q. What role does this compound play in materials science, particularly in polymer or coordination chemistry?
- Methodological Answer : The oxadiazole moiety’s electron-transport properties make it suitable for OLEDs or photovoltaic materials. Coordination polymers synthesized with transition metals (e.g., Cu or Zn) can be characterized via XANES/EXAFS to study metal-ligand bonding. Thermogravimetric analysis (TGA) evaluates thermal stability for high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
